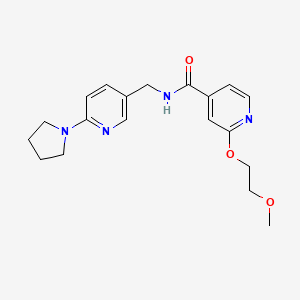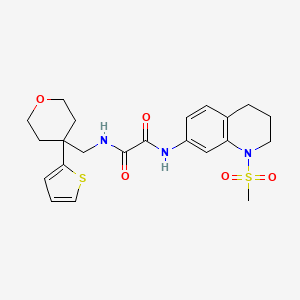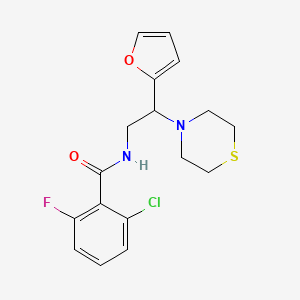
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives has been a subject of interest due to their potential biological activities. In the case of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide, although not directly synthesized in the provided papers, similar compounds have been reported. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involved the use of X-ray single-crystal diffraction to determine its crystal structure, indicating a meticulous approach to understanding the compound's configuration . Similarly, the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea was characterized by elementary analysis CHNS, IR, 1H NMR, and 13C NMR spectroscopies . These methods are likely applicable to the synthesis and characterization of this compound, providing a foundation for its synthesis analysis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide provides detailed crystallographic data, including space group, cell dimensions, and volume, which are essential for understanding the three-dimensional arrangement of atoms within the crystal . This information is vital for the molecular structure analysis of similar compounds, as it can influence the interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving this compound, they do offer insights into the reactivity of structurally related benzamide derivatives. The synthesis processes described involve the formation of amide bonds and the introduction of sulfonyl and carbamothioyl groups . These reactions are indicative of the types of chemical transformations that the compound may undergo, such as nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from the crystallographic data provided. For example, the density, molecular weight, and crystal system of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide are given, which can help predict the solubility, stability, and overall behavior of similar compounds . The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea suggest that these compounds may have significant interactions with biological systems, which is also relevant for understanding the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Synthesis and Properties
Research has explored the synthesis and properties of novel compounds with structural similarities to 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide. These compounds exhibit a range of biological, chemical, and photophysical properties. For instance, the study on fluorine-containing benzamide analogs evaluated as ligands for imaging solid tumors highlights the significance of fluorine in enhancing the binding affinity and selectivity towards specific receptors in positron emission tomography (PET) imaging (Tu et al., 2007).
Applications in Imaging and Sensing
Compounds structurally related to this compound have found applications in imaging and sensing. For example, fluorinated benzamide derivatives have been developed for PET imaging of sigma-2 receptor status in solid tumors, showcasing the compound's potential in diagnostic imaging and tumor detection (Tu et al., 2007). Similarly, chemosensors derived from naphthalimide and its copolymer with styrene for dual-channel detection of metal ions and protons in bio-imaging applications underscore the versatility of these compounds in sensitive and selective detection tasks (Ravichandiran et al., 2020).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of fluorinated benzamide derivatives, demonstrating their efficacy against various bacterial and fungal strains. This line of research opens up possibilities for developing new antimicrobial agents based on these compounds. For example, novel fluorinated Morpholine containing benzamide derivatives were synthesized and exhibited potent antifungal and antibacterial activity, suggesting their potential as novel antimicrobial agents (Patharia et al., 2020).
Material Science and Fluorophores
In material science, the synthesis and study of fluorinated oligomers and polymers have revealed their potential in creating new materials with unique properties such as surface tension reduction and metal ion binding capability, which could be useful in various industrial applications (Sawada et al., 2000). Additionally, the development of novel fluorophores for labeling and fluorescence studies highlights the role of these compounds in biological imaging and diagnostics (Singh & Singh, 2007).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-12-3-1-4-13(19)16(12)17(22)20-11-14(15-5-2-8-23-15)21-6-9-24-10-7-21/h1-5,8,14H,6-7,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMZTEJBUMVETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)
![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
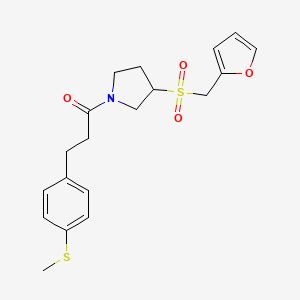
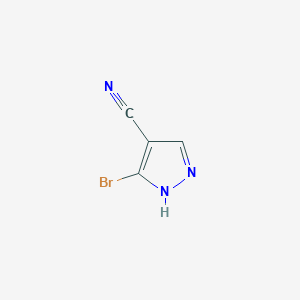
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
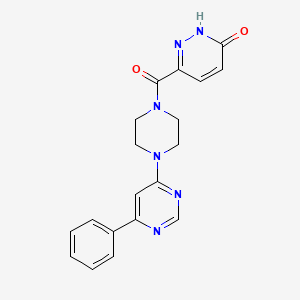
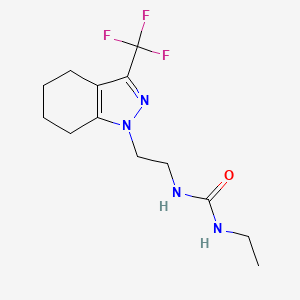


![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
